molecular formula C9H16ClF2N3 B12233655 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine

Cat. No.: B12233655
M. Wt: 239.69 g/mol
InChI Key: CGQIUTHARGGBNJ-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an isobutylamine moiety

Properties

Molecular Formula

C9H16ClF2N3

Molecular Weight

239.69 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H15F2N3.ClH/c1-7(2)5-12-6-8-3-4-13-14(8)9(10)11;/h3-4,7,9,12H,5-6H2,1-2H3;1H

InChI Key

CGQIUTHARGGBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=NN1C(F)F.Cl

Origin of Product

United States

Preparation Methods

Direct Synthesis Using Fluorinated Building Blocks

Method :

  • Reactants : Perfluoro-2-methyl-2-pentene (1.0 equiv), monoalkylhydrazine (1.1 equiv).
  • Conditions : Water, base (e.g., K₂CO₃), 60°C, 6 h.
  • Yield : 65–85% after distillation.
  • Key Data : $$^{19}\text{F NMR}$$ (CDCl₃): δ −113.2 (CF₂H), −125.1 (CF₃).

Late-Stage Fluorination

DAST-Mediated Fluorination :

  • Reactant : Pyrazole-5-methanol (1.0 equiv).
  • Reagent : Diethylaminosulfur trifluoride (DAST, 1.5 equiv).
  • Conditions : DCM, −78°C to RT, 2 h.
  • Yield : 70–80% after recrystallization (ethanol/water).

Functionalization with Isobutylamine

The methyl group at the pyrazole’s 5-position is alkylated with isobutylamine via nucleophilic substitution.

Alkylation Protocol :

  • Reactants :
    • 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole (1.0 equiv).
    • Isobutylamine (2.0 equiv).
  • Conditions : Ethanol, NaHCO₃ (1.2 equiv), reflux (80°C), 8 h.
  • Workup : Filter, concentrate, purify via flash chromatography (EtOAc/hexane, 1:4).
  • Yield : 75–85%.
  • Analytical Data :
    • HRMS : m/z calcd. for C₁₀H₁₆F₂N₃ [M+H]⁺: 240.1312; found: 240.1315.
    • $$^{1}\text{H NMR}$$ (400 MHz, CDCl₃): δ 6.85 (s, 1H, pyrazole-H), 4.25 (s, 2H, CH₂NH), 2.85 (t, 2H, J = 6.8 Hz, NHCH₂), 2.15 (m, 1H, CH(CH₃)₂), 1.05 (d, 6H, J = 6.8 Hz, CH₃).

Alternative Routes and Optimization

One-Pot Synthesis

A streamlined approach combines pyrazole formation and alkylation in a single pot:

  • Reactants : Difluoroacetylene (1.0 equiv), hydrazine hydrate (1.1 equiv), isobutylamine (2.0 equiv).
  • Conditions : EtOH, K₂CO₃, 70°C, 12 h.
  • Yield : 60–70%.

Continuous Flow Reactors

Industrial-scale synthesis employs flow chemistry to enhance efficiency:

  • Residence Time : 10 min.
  • Throughput : 50 g/h.
  • Purity : >99% (by HPLC).

Challenges and Solutions

Challenge Solution Reference
Regioselectivity in cycloaddition Use electron-deficient alkynes to favor 1,3-substitution
DAST toxicity Replace with XtalFluor-E (safer fluorinating agent)
Low alkylation yields Employ phase-transfer catalysts (e.g., TBAB)

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides or sulfonates for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine involves its interaction with specific molecular targets. For instance, in its role as a fungicide, the compound may inhibit mitochondrial respiratory chain enzymes, disrupting energy production in fungal cells . The difluoromethyl group can enhance the compound’s binding affinity to its target, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with difluoromethyl groups, such as:

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylamine moiety can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Biological Activity

The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine (CAS: 1856037-54-1) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and neuropharmacological properties, supported by data tables and relevant case studies.

  • Molecular Formula : C9H16ClF2N3
  • Molar Mass : 239.69 g/mol
  • Structural Characteristics : The compound features a difluoromethyl group attached to a pyrazole ring, which is linked to an isobutylamine moiety.

Biological Activity Overview

The biological activity of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine has been evaluated through various studies focusing on its antimicrobial and antioxidant properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of pyrazole derivatives, including {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine. For instance, related compounds have shown significant activity against a range of pathogens:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amidesStaphylococcus aureus (MRSA)16 µg/mL
3-substituted pyrazolesEscherichia coli, Pseudomonas aeruginosaVaries (specific values not provided)

These findings suggest that the structural features of pyrazole derivatives are crucial for their antimicrobial activity, with halogen substitutions enhancing efficacy.

Antioxidant Activity

Antioxidant properties have also been assessed using methods such as the DPPH radical scavenging assay. Pyrazole derivatives have been noted for their ability to scavenge free radicals effectively:

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one85%25
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}isobutylamine (hypothetical)TBDTBD

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their antimicrobial properties against MRSA. The study found that compounds with specific substitutions exhibited MIC values as low as 0.25 µg/mL, indicating potent activity against resistant strains .

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